molecular formula C8H6BrNS B13637533 4-Bromo-5-methylbenzothiazole

4-Bromo-5-methylbenzothiazole

Cat. No.: B13637533
M. Wt: 228.11 g/mol
InChI Key: IGFVZCVBVXKZQE-UHFFFAOYSA-N
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Description

4-Bromo-5-methylbenzothiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a benzene ring fused with a thiazole ring, with a bromine atom at the 4th position and a methyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methylbenzothiazole can be achieved through several methods. One common approach involves the bromination of 5-methylbenzothiazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methylbenzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiourea in solvents like ethanol or dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions include various substituted benzothiazoles, which can have different functional groups replacing the bromine atom or modifying the thiazole ring.

Scientific Research Applications

4-Bromo-5-methylbenzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methylbenzothiazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

    5-Methylbenzothiazole: Lacks the bromine atom, which may result in different reactivity and biological activity.

    4-Bromo-2-methylbenzothiazole: The position of the methyl group is different, which can affect the compound’s properties.

    Benzothiazole: The parent compound without any substituents, used as a reference for comparing the effects of different substituents.

Uniqueness: 4-Bromo-5-methylbenzothiazole is unique due to the specific combination of the bromine and methyl substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

IUPAC Name

4-bromo-5-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H6BrNS/c1-5-2-3-6-8(7(5)9)10-4-11-6/h2-4H,1H3

InChI Key

IGFVZCVBVXKZQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)SC=N2)Br

Origin of Product

United States

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